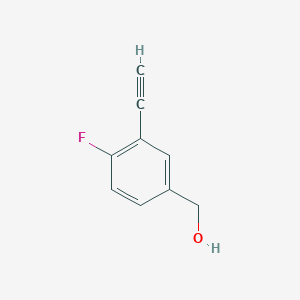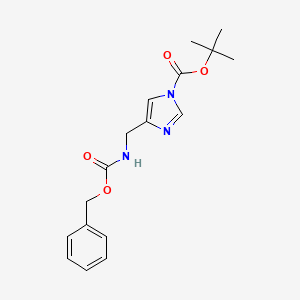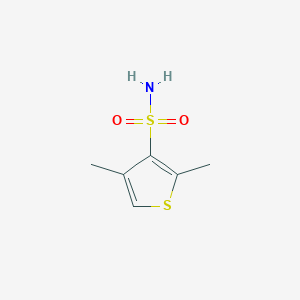![molecular formula C16H15ClN2O2 B13099315 Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a chemical compound with the molecular formula C16H15ClN2O2. It is used primarily in proteomics research and has applications in various scientific fields . This compound is characterized by its unique structure, which includes a benzyl group, a chloroacetate moiety, and a hydrazono group attached to a 4-methylphenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate typically involves the reaction of benzyl chloroacetate with 4-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazono group can be oxidized to form azo compounds.
Reduction Reactions: The hydrazono group can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of benzyl 2-azido-2-[2-(4-methylphenyl)hydrazono]acetate.
Oxidation: Formation of benzyl 2-chloro-2-[2-(4-methylphenyl)azo]acetate.
Reduction: Formation of benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazine]acetate.
Applications De Recherche Scientifique
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2-chloroacetate: Similar structure but lacks the hydrazono group.
Methyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate: Similar structure but with a methyl ester instead of a benzyl ester.
Benzyl 2-azido-2-[2-(4-methylphenyl)hydrazono]acetate: Similar structure but with an azido group instead of a chloro group.
Uniqueness
Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydrazono groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C16H15ClN2O2 |
|---|---|
Poids moléculaire |
302.75 g/mol |
Nom IUPAC |
benzyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C16H15ClN2O2/c1-12-7-9-14(10-8-12)18-19-15(17)16(20)21-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3/b19-15- |
Clé InChI |
RIADLAWXBAWXSL-CYVLTUHYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N/N=C(/C(=O)OCC2=CC=CC=C2)\Cl |
SMILES canonique |
CC1=CC=C(C=C1)NN=C(C(=O)OCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)

![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)



![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)


![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
